PEG Chain Length as a Direct Modulator of PROTAC Linker Dimensions
The PEG7 spacer provides a distinct spatial separation compared to its shorter and longer analogs. In a cross-study comparable analysis, the molecular length of a PEG chain is a function of its monomer units. The seven-unit PEG in Propargyl-PEG7-Boc yields an approximate extended chain length of 2.5-2.8 nm, which is intermediate between Propargyl-PEG4-Boc (approx. 1.4-1.6 nm) and Propargyl-PEG8-Boc (approx. 2.8-3.2 nm) [1]. This 1.0-1.2 nm difference versus PEG4 is significant for determining the optimal distance required for a productive ternary complex in PROTAC mechanisms [2].
| Evidence Dimension | Approximate Extended Chain Length (nm) |
|---|---|
| Target Compound Data | ~2.5-2.8 nm |
| Comparator Or Baseline | Propargyl-PEG4-Boc: ~1.4-1.6 nm; Propargyl-PEG8-Boc: ~2.8-3.2 nm |
| Quantified Difference | ~1.0-1.2 nm longer than PEG4 analog |
| Conditions | Calculated from standard PEG monomer length (~0.35 nm/unit) [1] |
Why This Matters
This specific length is often empirically determined during lead optimization to be essential for degradation efficacy; substituting with a shorter linker can sterically hinder ternary complex formation, rendering the PROTAC inactive.
- [1] Oesterhelt, F., Rief, M., & Gaub, H. E. (1999). Single molecule force spectroscopy by AFM indicates helical structure of poly(ethylene glycol) in water. New Journal of Physics, 1, 6. View Source
- [2] PTC Biosciences. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from https://ptc.bocsci.com/understanding-the-role-of-linkers-in-protac-molecules-length-flexibility-and-efficiency View Source
